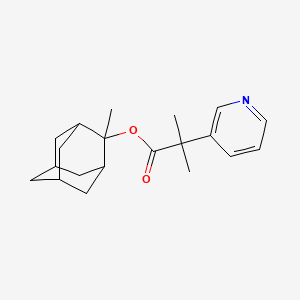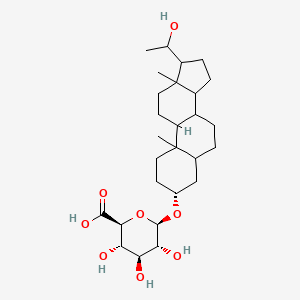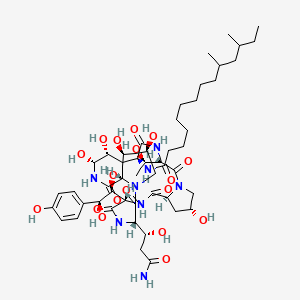![molecular formula C17H12N4O5 B1242914 2-(2-furyl)-3-{[(1E)-2-furylmethylene]amino}-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B1242914.png)
2-(2-furyl)-3-{[(1E)-2-furylmethylene]amino}-7-nitro-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furanyl)-3-(2-furanylmethylideneamino)-7-nitro-1,2-dihydroquinazolin-4-one is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A study by Gudasi et al. (2009) synthesized and characterized a series of complexes using a quinazoline ligand related to the compound . These complexes showed potential for anticancer applications, suggesting the relevance of quinazoline derivatives in medicinal chemistry (Gudasi, Patil, Kulkarni, & Nethaji, 2009).
Antibacterial Properties
Holla et al. (1994) explored nitrofuryl triazolo[3,4-b]-1,3,4-thiadiazines, closely related to the compound , for their antibacterial properties. The study confirmed the potential of these compounds in combating bacterial infections (Holla, Kalluraya, Sridhar, Drake, Thomas, Bhandary, & Levine, 1994).
Hypoxic Cell Probing
A study by Olive (1984) investigated nitroheterocycles, including similar compounds, as fluorescent probes for hypoxia in cells. This research demonstrates the utility of such compounds in cellular biology and medical diagnostics (Olive, 1984).
Structural Characterization and Synthesis
The compound's structural aspects and synthesis pathways have been extensively studied. For example, Saldabol et al. (1971) investigated the aminomethylation of a similar compound, providing insights into its chemical behavior and potential applications in organic synthesis (Saldabol, Zeligman, & Giller, 1971).
Antiprotozoal Activity
Neville and Verge (1977) researched thiazoles, including compounds structurally similar to the target compound, for antiprotozoal activity. This highlights its potential use in the treatment of parasitic infections (Neville & Verge, 1977).
Eigenschaften
Produktname |
2-(2-furyl)-3-{[(1E)-2-furylmethylene]amino}-7-nitro-2,3-dihydroquinazolin-4(1H)-one |
|---|---|
Molekularformel |
C17H12N4O5 |
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
2-(furan-2-yl)-3-[(E)-furan-2-ylmethylideneamino]-7-nitro-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C17H12N4O5/c22-17-13-6-5-11(21(23)24)9-14(13)19-16(15-4-2-8-26-15)20(17)18-10-12-3-1-7-25-12/h1-10,16,19H/b18-10+ |
InChI-Schlüssel |
PHWOXXWDZBNAIG-VCHYOVAHSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=N/N2C(NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C4=CC=CO4 |
SMILES |
C1=COC(=C1)C=NN2C(NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C4=CC=CO4 |
Kanonische SMILES |
C1=COC(=C1)C=NN2C(NC3=C(C2=O)C=CC(=C3)[N+](=O)[O-])C4=CC=CO4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-chloro-5-[(2E)-2-[(4-morpholin-4-ylphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1242832.png)
![[(9Z)-4-(1,2-dihydroxyethyl)-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 6-chloro-2-hydroxy-5-(hydroxymethyl)-7-methoxynaphthalene-1-carboxylate](/img/structure/B1242833.png)
![(2R)-2-cyclopentyl-2-hydroxy-N-[1-(4-methylpent-3-enyl)-4-piperidinyl]-2-phenylacetamide](/img/structure/B1242836.png)
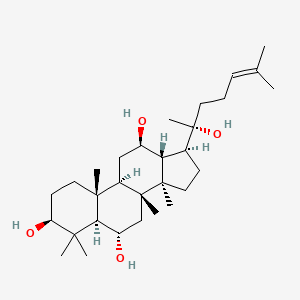
![1-Benzyl-1-[[3-(4-chlorophenyl)-5-methyl-1-benzofuran-2-yl]methyl]-3-(2,4,6-trifluorophenyl)urea](/img/structure/B1242839.png)

![2-[8-Methyl-8-azabicyclo[3.2.1]octane-3-yl]-2,3-dihydro-1H-benzo[e]isoindole-1-one](/img/structure/B1242842.png)
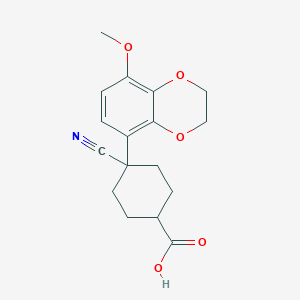
![1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)biphenyl-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B1242846.png)
![1-Methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene](/img/structure/B1242848.png)
